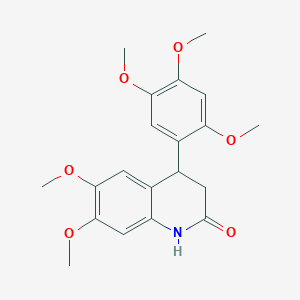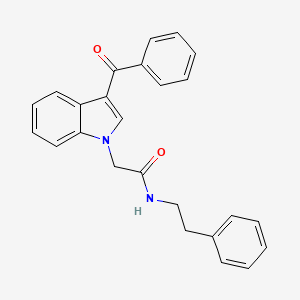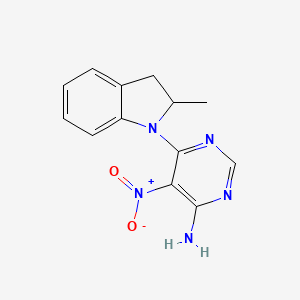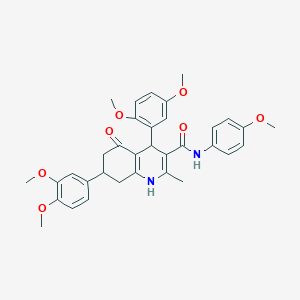
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQ (or DMQX), is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the role of certain neurotransmitters in the brain. DMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a variety of physiological processes including learning, memory, and synaptic plasticity.
Mécanisme D'action
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thereby reduces the activity of the receptor. By inhibiting NMDA receptor activity, 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can modulate a variety of physiological processes including synaptic plasticity, pain perception, and learning and memory.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects in animal models. For example, 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the amplitude and duration of NMDA receptor-mediated synaptic currents in hippocampal neurons. It has also been shown to reduce the severity of neuropathic pain in rats by inhibiting NMDA receptor activity. In addition, 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to impair learning and memory in rodents, consistent with the known role of NMDA receptors in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in scientific research is its high potency as an NMDA receptor antagonist. This allows for precise control over NMDA receptor activity in experimental systems. However, one limitation of using 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its potential for off-target effects on other neurotransmitter systems. For example, 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of certain serotonin receptors, which could complicate interpretation of results in experiments involving these receptors.
Orientations Futures
There are several potential future directions for research involving 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the role of NMDA receptors in the development and treatment of psychiatric disorders such as depression and schizophrenia. 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another potential area of research is the development of more selective NMDA receptor antagonists that do not have off-target effects on other neurotransmitter systems. Such compounds could be valuable tools for investigating the role of NMDA receptors in a variety of physiological processes.
Applications De Recherche Scientifique
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been used extensively in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been used to study the mechanisms underlying synaptic plasticity in the hippocampus, a brain region important for learning and memory. It has also been used to investigate the role of NMDA receptors in pain perception and addiction.
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-15-10-19(27-5)17(25-3)7-13(15)11-8-20(22)21-14-9-18(26-4)16(24-2)6-12(11)14/h6-7,9-11H,8H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXLDOHUPVNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4134959.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4134963.png)

![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134967.png)
![2-[(2-aminophenyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B4134981.png)

![4-tert-butyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4134992.png)
![2-{[(benzoylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4135004.png)

![N-(2-bromo-4,6-difluorophenyl)-2-({4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135023.png)
![{2-ethoxy-4-[6-methyl-2-thioxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4135030.png)
![3,4-dichloro-N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4135042.png)

